Regioisomeric Comparison: Structural and Physicochemical Differentiation from 1-(3,5-Difluorophenyl)cyclohexanecarbonitrile
The 3,4-difluorophenyl substitution pattern in CAS 944352-59-4 represents a distinct regioisomer from the 3,5-difluorophenyl analog (e.g., CAS not found for exact non-oxo match; 3,5-difluorophenyl-4-oxocyclohexanecarbonitrile is CAS 1202006-94-7). This positional isomerism of the fluorine atoms alters the molecular electronic distribution and dipole moment, which can be crucial for specific interactions with biological targets or for directing reactivity in synthetic pathways. While both compounds are high-purity reagents, their distinct CAS numbers and molecular descriptors confirm they are non-interchangeable chemical entities .
| Evidence Dimension | Structural Isomerism / Regiochemistry |
|---|---|
| Target Compound Data | 1-(3,4-Difluorophenyl)cyclohexanecarbonitrile |
| Comparator Or Baseline | 1-(3,5-Difluorophenyl)-4-oxocyclohexanecarbonitrile |
| Quantified Difference | Not applicable (Qualitative structural difference: 3,4- vs. 3,5-difluorophenyl substitution pattern). |
| Conditions | Structural analysis via IUPAC name and CAS registration. |
Why This Matters
Selecting the correct regioisomer is fundamental; using the 3,5- analog in a protocol optimized for the 3,4- compound introduces an uncontrolled variable that could lead to false negatives or altered potency in biological assays.
